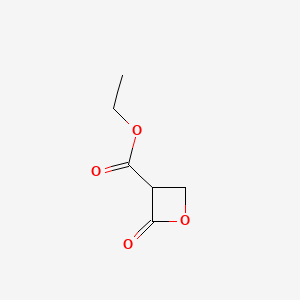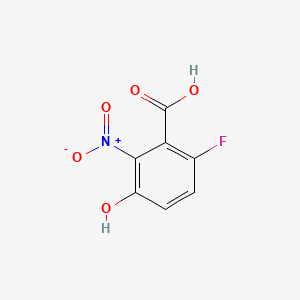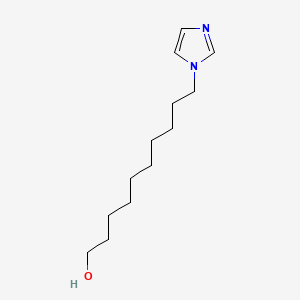
N4-Ethyl-DC cep
説明
N4-Ethyl-DC cep, also known as N4-Et-dC, is a structural phosphoramidite used in the synthesis of modified oligonucleotides . It is often used in applications such as duplex stability studies . The N4-ethyl analogue of dC (N4-Et-dC) hybridizes specifically to natural dG but the stability of the base pair is reduced to about the level of an AT base pair .
Synthesis Analysis
N4-Ethyl-DC cep is used in the chemical synthesis of oligonucleotides . The coupling of N6-Me-dA and N4-Et-dC with 1H-tetrazole leads to a trace of branching at the secondary amine positions, while DCI leads to around 15% branching . Acetyl protected monomers were prepared to block branching reactions .Molecular Structure Analysis
The molecular formula of N4-Ethyl-DC cep is C41H52N5O7P . It is also known as 5’-Dimethoxytrityl-N4-ethyl-2’-deoxyCytidine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .Chemical Reactions Analysis
N4-Ethyl-DC cep is used in the synthesis of oligonucleotides, where it is added from the 3’ to 5’ direction, the opposite of enzymatic synthesis . This allows for the introduction of modifications or labeling of the building blocks necessary for the final oligo function .科学的研究の応用
Oligonucleotide Synthesis
N4-Ethyl-DC cep is used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics .
Duplex Stability Studies
N4-Ethyl-DC cep is used in duplex stability studies . The stability and melting point of oligonucleotide duplexes can be altered by incorporating N4-Ethyl-DC cep into the oligonucleotide sequence .
Mutagenesis Studies
N4-Ethyl-DC cep can be used to study the mutagenic effects from methylation of exocyclic amine . This can be achieved by incorporating N4-Ethyl-DC cep into the oligonucleotide sequence .
Diagnostic Research and Development
N4-Ethyl-DC cep is used in the development of diagnostic research . Modified oligonucleotides synthesized using N4-Ethyl-DC cep are often used as primers or probes in diagnostic assays .
Therapeutic Applications
N4-Ethyl-DC cep is used in the development of therapeutic applications . It is used in the synthesis of oligonucleotides for therapeutic applications such as RNAi, antisense, aptamer, and CRISPR .
Basic Research
N4-Ethyl-DC cep is used in basic research . It is used in the synthesis of oligonucleotides for various research applications .
作用機序
Target of Action
The primary target of N4-Ethyl-deoxycytidine (N4-Et-dC) is the DNA sequence, specifically the guanine (dG) base . It is used to modify oligonucleotide probes to equalize the thermal stability of guanine-cytosine (G:C) and adenine-thymine (A:T) base pairs formed upon hybridization to the target .
Mode of Action
N4-Et-dC interacts with its target by forming base pairs with dG. The n4-et-dc : dg base pair has a thermal stability similar to an a:t base pair instead of a g:c base pair .
Biochemical Pathways
N4-Et-dC affects the biochemical pathway of DNA hybridization. It is typically used to minimize the deleterious effect of large variations in guanine-cytosine (GC) content in target/probe sequences on the results produced by techniques involving simultaneous hybridization of many sequences .
Pharmacokinetics
Its impact on bioavailability is evident in its ability to normalize the thermal stability of base pairs, thereby improving the accuracy of techniques involving dna hybridization .
Result of Action
The result of N4-Et-dC’s action is the normalization of thermal stability across different base pairs. This leads to more accurate results in techniques involving simultaneous hybridization of many sequences, such as DNA chip or reverse hybridization protocols . It also helps to better understand how cytosine-guanine-containing oligos stimulate the innate immune system .
Action Environment
The action of N4-Et-dC is influenced by the environmental conditions of the DNA sequence it interacts with. For instance, sequences with high GC content may contain mismatches yet still stably hybridize due to the higher thermal stability of G:C base pairs . Conversely, low-GC content sequences may perfectly match to probe or target but the strands may dissociate upon washing . The use of N4-Et-dC helps to overcome these challenges by equalizing the thermal stability of different base pairs .
特性
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47)/t36-,37+,39+,54?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNGWXZNSIMWIS-LLVNGMGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2,2-Trifluoro-1-[(3R)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B573420.png)
![6-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B573424.png)
![4-Methylene-1,4-dihydrofuro[2,3-d]pyrimidine](/img/structure/B573431.png)
